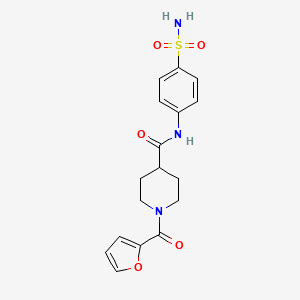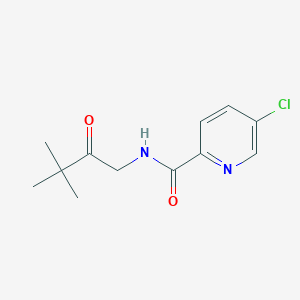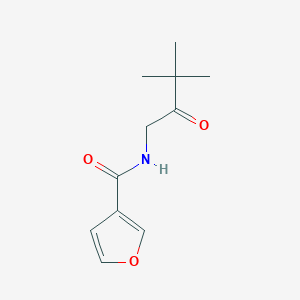![molecular formula C17H29NO3 B7595744 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)
3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA transaminase is responsible for breaking down GABA. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications in a variety of neurological and psychiatric disorders.
Wirkmechanismus
As mentioned, 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid inhibits GABA transaminase, leading to increased levels of GABA in the brain. GABA acts as an inhibitory neurotransmitter, reducing the activity of neurons and promoting relaxation. By increasing GABA levels, this compound may have a calming effect on the brain, making it a potential treatment for anxiety disorders. Additionally, by reducing the activity of neurons, this compound may have antiepileptic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GABA levels, it has been shown to increase the expression of GABA receptors in the brain, potentially enhancing the effects of GABA. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain. Finally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid has several advantages for use in lab experiments. It is a selective inhibitor of GABA transaminase, meaning that it specifically targets this enzyme without affecting other enzymes or neurotransmitters. It has also been shown to have good brain penetration, meaning that it can reach its target in the brain. However, there are also limitations to its use. This compound has a relatively short half-life in the body, meaning that it must be administered frequently to maintain its effects. Additionally, it has not yet been tested extensively in humans, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid. One area of interest is in the treatment of addiction. This compound has shown promise in reducing drug-seeking behavior and attenuating the reinforcing effects of drugs of abuse, making it a potential treatment for addiction. Another area of interest is in the treatment of anxiety disorders. This compound has been shown to have anxiolytic effects in animal models, and may be a potential treatment for anxiety disorders in humans. Finally, research may focus on optimizing the dosing and administration of this compound to maximize its therapeutic effects while minimizing its side effects.
Synthesemethoden
3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of a key intermediate, followed by a cyclization reaction to form the piperidine ring, and then a final step to introduce the cyclooctanecarbonyl group. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promise in the treatment of epilepsy, addiction, and anxiety disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase the threshold for seizure induction. In addiction models, this compound has been shown to reduce drug-seeking behavior and attenuate the reinforcing effects of drugs of abuse. In anxiety models, this compound has been shown to reduce anxiety-like behavior.
Eigenschaften
IUPAC Name |
3-[1-(cyclooctanecarbonyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3/c19-16(20)12-11-15-10-6-7-13-18(15)17(21)14-8-4-2-1-3-5-9-14/h14-15H,1-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFMPXJGDSDJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C(=O)N2CCCCC2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)



![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)







![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)